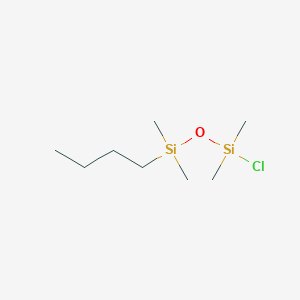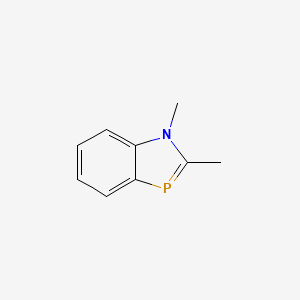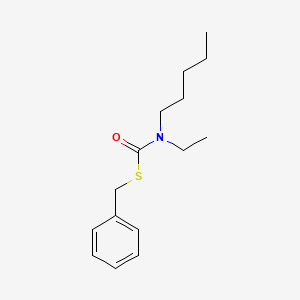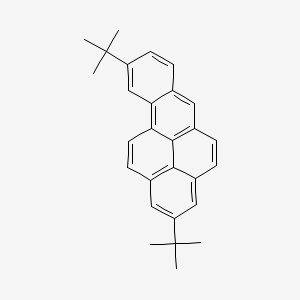
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane is a complex organosilicon compound. It features a unique bicyclic structure with an oxirane ring, making it an interesting subject for various chemical studies and applications. This compound is known for its stability and reactivity, which are essential for its use in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane typically involves multiple steps. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the oxabicyclo structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The final product is often purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. The trimethylsilyl groups provide stability and can be modified to introduce new functionalities, enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and polymer chemistry.
7-Oxabicyclo[4.1.0]heptan-2-one:
Uniqueness
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its unique combination of an oxirane ring and trimethylsilyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
| 80267-13-6 | |
Fórmula molecular |
C16H34O3Si2 |
Peso molecular |
330.61 g/mol |
Nombre IUPAC |
trimethyl-[2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)-1-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C16H34O3Si2/c1-15-10-9-13(11-14(15)18-15)16(2,19-21(6,7)8)12-17-20(3,4)5/h13-14H,9-12H2,1-8H3 |
Clave InChI |
MWGLMVMHXSGOQV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1O2)C(C)(CO[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)





